molecular formula C16H18O2 B8508281 1-Ethyl-4-(2-phenoxyethoxy)benzene

1-Ethyl-4-(2-phenoxyethoxy)benzene

Cat. No. B8508281
M. Wt: 242.31 g/mol
InChI Key: MSRYLVQFYIMSHJ-UHFFFAOYSA-N
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Patent
US04701565

Procedure details

Subsequently, 50 ml of acetonitrile, 0.092 mol of β-phenoxyethyl-p-tosylate, and 0.1 mol of p-ethylphenol were placed in a flask equipped with a stirrer. A 48 wt% aqueous solution of caustic soda (0.12 mol equivalent) was added dropwise at an inner temperature of not more than 75° C. while stirring. The mixture was stirred while refluxing for 2 hours. The reaction mixture was allowed to cool. On pouring the reaction mixture at about 40° C. into a methanol-water mixture, crystals precipitated. These crystals were separated by filtration, and then dried to yield 1-phenoxy-2-p-ethylphenoxyethane (m.p., 107°-108° C.). The yield was 98%.
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
β-phenoxyethyl-p-tosylate
Quantity
0.092 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.12 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](#N)[CH3:2].[CH2:4]([C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1)[CH3:5].[OH-:13].[Na+]>CO.O>[O:13]([CH2:1][CH2:2][O:12][C:9]1[CH:10]=[CH:11][C:6]([CH2:4][CH3:5])=[CH:7][CH:8]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)#N
Name
β-phenoxyethyl-p-tosylate
Quantity
0.092 mol
Type
reactant
Smiles
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)O
Step Two
Name
Quantity
0.12 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
while refluxing for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
precipitated
CUSTOM
Type
CUSTOM
Details
These crystals were separated by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCOC1=CC=C(C=C1)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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